3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane
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Overview
Description
3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane is an organic compound with the molecular formula C8H17BrO2S. It is a brominated alkane with a methylsulfonyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane typically involves the bromination of 3-methyl-1-(methylsulfonyl)pentane. This can be achieved using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form corresponding alcohols or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in solvents like ethanol or water.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
Nucleophilic Substitution: Alcohols, amines, or other substituted derivatives depending on the nucleophile used.
Elimination Reactions: Alkenes are the major products formed.
Scientific Research Applications
3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and active pharmaceutical ingredients (APIs).
Material Science: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane involves its reactivity as a brominated alkane. The bromine atom is highly reactive and can participate in various substitution and elimination reactions. The methylsulfonyl group can act as an electron-withdrawing group, stabilizing intermediates and influencing the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-3-methylpentane: Similar in structure but lacks the methylsulfonyl group.
3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane: Similar but with a chlorine atom instead of bromine.
Uniqueness
3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane is unique due to the presence of both a bromine atom and a methylsulfonyl group, which provides distinct reactivity and stability compared to its analogs .
Properties
Molecular Formula |
C8H17BrO2S |
---|---|
Molecular Weight |
257.19 g/mol |
IUPAC Name |
3-(bromomethyl)-3-methyl-1-methylsulfonylpentane |
InChI |
InChI=1S/C8H17BrO2S/c1-4-8(2,7-9)5-6-12(3,10)11/h4-7H2,1-3H3 |
InChI Key |
RMKCEBKODDQDCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCS(=O)(=O)C)CBr |
Origin of Product |
United States |
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